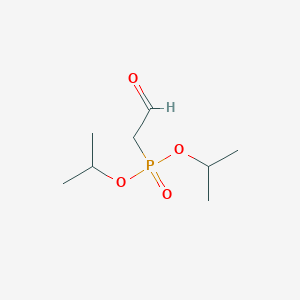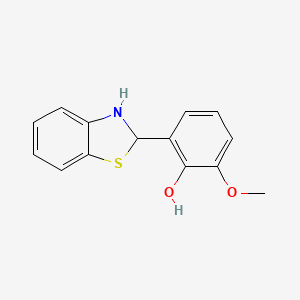
Methyl(octyl)phosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(octyl)phosphinic acid is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a methyl group, an octyl group, and a hydroxyl group. This compound belongs to the class of phosphinic acids, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl(octyl)phosphinic acid can be synthesized through several methods. One common approach involves the hydrolysis of dimethyl methylphosphonate, which is obtained from trimethylphosphite . Another method includes the hydrolysis of methyldichlorophosphine . These reactions typically require acidic or basic conditions to proceed efficiently.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The hydrolysis of phosphonates and phosphinates is a common industrial method, utilizing reagents such as hydrochloric acid or bromotrimethylsilane followed by methanolysis .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl(octyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphinic acids.
Wissenschaftliche Forschungsanwendungen
Methyl(octyl)phosphinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research explores its use in drug development, particularly as a bioisostere in medicinal chemistry.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of methyl(octyl)phosphinic acid involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase inhibitor, affecting the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, influencing various physiological processes.
Vergleich Mit ähnlichen Verbindungen
- Methylphosphinic acid
- Dimethylphosphinic acid
- Methylphosphonic acid
Comparison: Methyl(octyl)phosphinic acid is unique due to the presence of the octyl group, which imparts distinct hydrophobic properties compared to its simpler counterparts like methylphosphinic acid and dimethylphosphinic acid . This hydrophobicity can influence its solubility, reactivity, and interactions with other molecules, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
51528-30-4 |
|---|---|
Molekularformel |
C9H21O2P |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
methyl(octyl)phosphinic acid |
InChI |
InChI=1S/C9H21O2P/c1-3-4-5-6-7-8-9-12(2,10)11/h3-9H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
GKAMSGCCXBMNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCP(=O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl]propan-1-ol](/img/structure/B14671936.png)
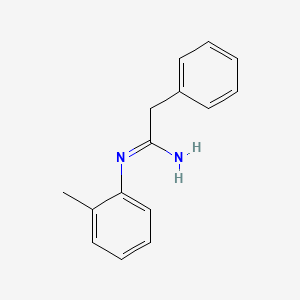
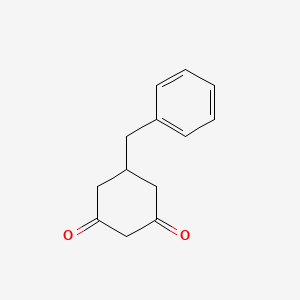

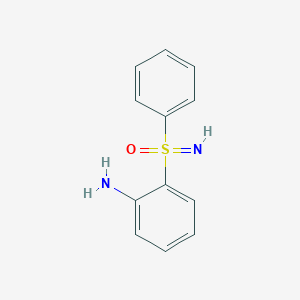
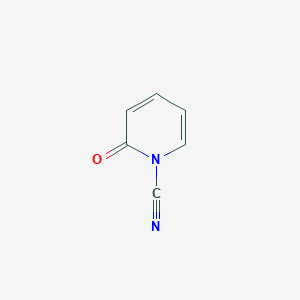
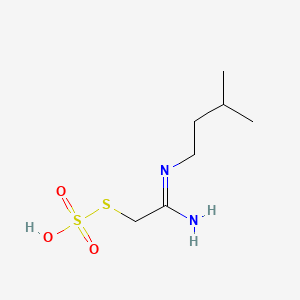
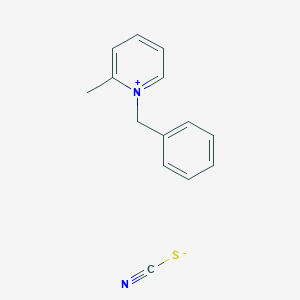
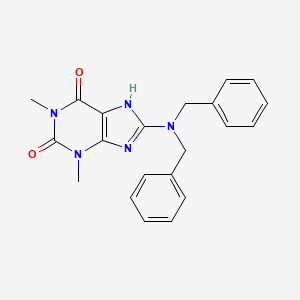
![8-Oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14671969.png)

